An In-depth Technical Guide to 4-Aminophenylboronic Acid Hydrate (CAS 123344-02-5)
An In-depth Technical Guide to 4-Aminophenylboronic Acid Hydrate (CAS 123344-02-5)
Abstract
4-Aminophenylboronic acid (4-APBA) and its derivatives are cornerstone reagents in modern organic synthesis and medicinal chemistry. This guide provides an in-depth analysis of the chemical properties, reactivity, and applications of 4-Aminophenylboronic acid hydrate (CAS 123344-02-5). As a bifunctional molecule, possessing both a nucleophilic amino group and an electrophilic boronic acid, it serves as a versatile building block for constructing complex molecular architectures. We will explore its fundamental physicochemical characteristics, delve into its role in pivotal reactions such as the Suzuki-Miyaura cross-coupling, discuss its application in sensor technology and drug discovery, and provide field-proven protocols and handling guidelines to ensure successful and safe implementation in the laboratory.
Core Chemical and Physical Properties
4-Aminophenylboronic acid is most commonly supplied as a hydrate or a hydrochloride salt to improve its stability. The hydrate form, which is the focus of this guide, consists of the 4-APBA molecule associated with one or more water molecules. Understanding its fundamental properties is the first step toward its effective utilization.
| Property | Value | Source(s) |
| CAS Number | 123344-02-5 (for hydrate); 89415-43-0 (for acid) | [1] |
| Molecular Formula | C₆H₁₀BNO₃ | [1] |
| Molecular Weight | 154.96 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 195-200 °C (for hydrochloride salt, often similar) | [3] |
| Solubility | Soluble in many common organic solvents like chloroform, acetone, and ethyl acetate; sparingly soluble in water. | [4] |
| Stability & Storage | Moisture sensitive; stable under recommended storage conditions (cool, dry, inert atmosphere). Should be stored away from acidic substances and oxidizing agents. | [4] |
Spectroscopic Profile: A Structural Fingerprint
Spectroscopic analysis is critical for verifying the identity and purity of 4-APBA hydrate. The key is to recognize the characteristic signals arising from its unique combination of functional groups.
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Infrared (IR) Spectroscopy : This technique is excellent for identifying the key functional groups. A typical IR spectrum will exhibit a strong, broad absorption band in the range of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations from both the boronic acid's hydroxyl groups and the water of hydration.[5] The N-H stretching of the primary amine typically appears as two distinct peaks around 3300-3500 cm⁻¹. A strong peak near 1700 cm⁻¹ is generally absent, confirming the lack of a carbonyl group.[5] Aromatic C=C stretching vibrations are observed around 1600 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The aromatic protons will appear as two distinct doublets in the aromatic region (typically δ 6.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons of the amino group (-NH₂) will present a broad singlet, and the protons of the boronic acid (-B(OH)₂) and hydrate water will also give rise to a broad, exchangeable singlet.
-
¹³C NMR : The spectrum will show four signals for the aromatic carbons, with the carbon attached to the boron atom (C-B) being the most deshielded. The carbon attached to the amino group (C-N) will also have a characteristic chemical shift.
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Reactivity and Mechanistic Pathways
The synthetic utility of 4-APBA stems from the distinct reactivity of its two functional moieties: the boronic acid and the aromatic amine. This dual functionality allows for sequential or orthogonal chemical modifications.
The Boronic Acid Moiety: A Gateway to Carbon-Carbon Bonds
The boronic acid group is the primary center of reactivity, most notably in palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Cross-Coupling Reaction
This Nobel Prize-winning reaction is one of the most powerful methods for forming C-C bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[6][7] 4-APBA serves as the organoboron nucleophile, which, after activation with a base, transfers its phenyl group to the palladium center in a key step called transmetalation.[8]
The catalytic cycle involves three primary stages:
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Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex.
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Transmetalation : The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its aryl group to the Pd(II) center, displacing the halide.
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Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new biaryl product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reversible Covalent Interactions with Diols
A defining feature of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, forming five- or six-membered cyclic boronate esters. This equilibrium is pH-dependent and is the foundational principle for using 4-APBA in sensor technology, especially for glucose detection in diabetes management.[2][3]
Caption: Equilibrium of 4-APBA with a diol to form a cyclic boronate ester.
The Aromatic Amino Group: A Handle for Derivatization
The amino group on the phenyl ring is a versatile functional handle. It can undergo a wide range of classical amine reactions, allowing for the synthesis of a diverse library of compounds from a single starting material. This makes 4-APBA a valuable intermediate in the synthesis of organic light-emitting materials and pharmaceuticals.[4][9]
Core Applications in Research and Development
The unique properties of 4-APBA have cemented its role in several high-impact scientific fields.
-
Drug Development : 4-APBA is a key building block in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents.[2][10] It is used to construct multi-target receptor tyrosine kinase (RTK) inhibitors, which are crucial in developing treatments that combat angiogenesis, the process of new blood vessel formation that is critical for tumor growth.[11][12]
-
Sensor Technology : The compound is integral to creating sensors for detecting glucose and other biomolecules.[10] For example, it can be used to modify graphene composite materials to create sensitive sugar sensors.[3]
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Bioconjugation and Material Science : It is employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.[2][10] This enhances the functionality of drugs and diagnostic agents. Furthermore, it is applied in the development of advanced materials like "smart" hydrogels used in drug delivery systems, providing controlled release and biocompatibility.[10]
-
Organic Electronics : This chemical is utilized in the fabrication of organic semiconductors, contributing to the advancement of flexible electronics and improving device performance.[4][10]
Experimental Protocol: A Practical Guide to Suzuki-Miyaura Coupling
This protocol provides a reliable, self-validating methodology for a typical Suzuki-Miyaura reaction. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize 4-amino-4'-methylbiphenyl from 4-Aminophenylboronic acid hydrate and 4-iodotoluene.
Materials:
-
4-Aminophenylboronic acid hydrate (1.0 eq)
-
4-Iodotoluene (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium Carbonate (K₂CO₃, 3.0 eq), finely powdered
-
Toluene/Water (4:1 v/v), degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Workflow:
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and condenser, add 4-Aminophenylboronic acid hydrate, 4-iodotoluene, and potassium carbonate.
-
Rationale: K₂CO₃ is the base required to activate the boronic acid into the boronate form for transmetalation.[8] Using a finely powdered base increases the surface area and reaction rate.
-
-
Solvent Addition and Degassing : Add the degassed toluene/water solvent mixture. Bubble nitrogen or argon gas through the solution for 15-20 minutes.
-
Rationale: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides, halting the catalytic cycle. Degassing is a critical, self-validating step for success.
-
-
Catalyst Addition : Add the palladium(II) acetate and triphenylphosphine to the flask.
-
Rationale: Pd(OAc)₂ is a pre-catalyst that is reduced in situ to the active Pd(0) species. PPh₃ is a phosphine ligand that stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.
-
-
Heating and Monitoring : Heat the reaction mixture to 80-90 °C under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
Aqueous Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with deionized water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Rationale: The workup removes the inorganic salts (like K₂CO₃ and potassium iodide) into the aqueous phase, leaving the organic product in the ethyl acetate.
-
-
Drying and Concentration : Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Rationale: The brine wash removes residual water. MgSO₄ is a drying agent that removes any dissolved water from the organic solvent.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-amino-4'-methylbiphenyl.
Safe Handling and Storage
Scientific integrity demands rigorous safety protocols. 4-APBA hydrate, while a common lab reagent, requires careful handling.
-
Hazards : The compound is harmful if swallowed and can cause skin and serious eye irritation.[13][14][15] Inhalation of dust may cause respiratory irritation.[13]
-
Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated area or a chemical fume hood.[16] Wear appropriate PPE, including:
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[17] It is moisture-sensitive and should be handled under an inert gas (like argon or nitrogen) for long-term storage to prevent degradation. Protodeboronation (hydrolysis of the C-B bond) can occur, especially under non-anhydrous or basic conditions, which underscores the need for proper storage.[18]
Conclusion
4-Aminophenylboronic acid hydrate is a powerful and versatile reagent whose importance in modern chemistry cannot be overstated. Its bifunctional nature, enabling both robust Suzuki-Miyaura cross-coupling and facile derivatization of its amino group, makes it an indispensable tool for medicinal chemists and material scientists. By understanding its chemical properties, reactivity, and the mechanistic principles behind its applications, researchers can confidently and safely leverage this compound to drive innovation in drug discovery, sensor development, and advanced materials.
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